(R)-Valiolamine Voglibose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Valiolamine Voglibose is an alpha-glucosidase inhibitor used primarily to manage postprandial blood glucose levels in patients with type II diabetes mellitus . It is a synthetic compound known for its potent therapeutic effects against disorders of sensory, motor, and autonomic nerve systems due to diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Valiolamine Voglibose involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of ®-Valiolamine Voglibose involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
®-Valiolamine Voglibose undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives of ®-Valiolamine Voglibose, which can have different pharmacological properties .
科学的研究の応用
®-Valiolamine Voglibose has a wide range of scientific research applications, including:
作用機序
®-Valiolamine Voglibose exerts its effects by inhibiting the enzyme alpha-glucosidase, which is responsible for breaking down carbohydrates into glucose in the small intestine. By inhibiting this enzyme, ®-Valiolamine Voglibose reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels . The molecular targets involved include the active site of the alpha-glucosidase enzyme, where ®-Valiolamine Voglibose binds and prevents substrate access .
類似化合物との比較
Similar Compounds
Similar compounds to ®-Valiolamine Voglibose include other alpha-glucosidase inhibitors such as acarbose and miglitol .
Uniqueness
®-Valiolamine Voglibose is unique due to its specific stereochemistry, which contributes to its high potency and selectivity for the alpha-glucosidase enzyme. Additionally, it has been shown to have fewer gastrointestinal side effects compared to other alpha-glucosidase inhibitors .
特性
分子式 |
C17H34N2O11 |
---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
1-(hydroxymethyl)-5-[[3-hydroxy-2-[[2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C17H34N2O11/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23/h7-15,18-30H,1-6H2 |
InChIキー |
BKDZEJBSVGHDIC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。